2-Methylbenzophenone

Description

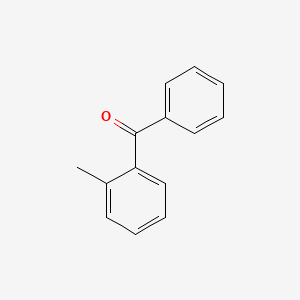

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKXGQVRVAKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059618 | |

| Record name | Methanone, (2-methylphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-58-8 | |

| Record name | 2-Methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-methylphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-methylphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSN1480NFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzophenone (CAS No. 131-58-8), a significant aromatic ketone utilized as a photoinitiator and a key intermediate in organic synthesis, including applications relevant to pharmaceutical and material sciences. This document details its physicochemical properties, spectroscopic data, and provides in-depth experimental protocols for its synthesis and purification. A key focus is the elucidation of its mechanism of action as a Type II photoinitiator, visually represented through a detailed workflow diagram. All quantitative data is summarized in structured tables for ease of reference and comparison, aiming to equip researchers and professionals in drug development and chemical sciences with critical information for their work.

Introduction

This compound, also known as o-methylbenzophenone, is an organic compound characterized by a benzoyl group attached to a toluene molecule at the ortho position. Its chemical structure imparts unique properties that make it a valuable component in various chemical processes. While the benzophenone scaffold is found in numerous biologically active molecules, this compound is particularly recognized for its role as a Type II photoinitiator in UV curing processes, which have applications in the manufacturing of medical devices and drug delivery systems. This guide serves as a technical resource, consolidating essential data and methodologies related to this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a critical reference for its handling, characterization, and application in experimental settings.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 131-58-8 | [1][2] |

| Molecular Formula | C₁₄H₁₂O | [1][2] |

| Molecular Weight | 196.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -18 °C | |

| Boiling Point | 125-127 °C at 0.3 mmHg | |

| Density | 1.083 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in chloroform and methanol | |

| Refractive Index (n²⁰/D) | 1.5958 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are summarized in Table 2.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.8 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~7.3 (m, 4H, Ar-H), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~138-125 (Ar-C), ~20 (CH₃) |

| Infrared (IR) | ~1665 cm⁻¹ (C=O stretch), ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Alkyl C-H stretch) |

| Mass Spectrometry (MS) | m/z 196 (M⁺), 195, 119, 91, 77 |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided to guide laboratory practice.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for synthesizing methylbenzophenone isomers, including the target 2-methyl isomer.

Objective: To synthesize a mixture of methylbenzophenone isomers via Friedel-Crafts acylation of toluene with benzoyl chloride.

Materials:

-

Toluene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Water

-

Benzene (for extraction)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve benzoyl chloride in toluene.

-

Slowly add anhydrous aluminum chloride to the stirred solution over a period of 20-30 minutes. The reaction is exothermic and the temperature will rise.

-

Heat the reaction mixture to reflux and maintain for an additional three hours.

-

After cooling to room temperature, slowly add water to quench the reaction, followed by the addition of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash it twice with hot water, and then dry it over anhydrous magnesium sulfate.

-

Concentrate the organic layer using a rotary evaporator to obtain the crude product, which will be a mixture of ortho, meta, and para isomers of methylbenzophenone.

Purification of this compound

The crude product from the synthesis contains a mixture of isomers. The following protocols outline methods for isolating the this compound.

Objective: To separate this compound from its meta and para isomers.

Method 1: Fractional Vacuum Distillation Fractional distillation under reduced pressure can be used to separate the isomers based on their different boiling points. The ortho-isomer (this compound) generally has a lower boiling point than the meta and para isomers.

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Introduce the crude isomeric mixture into the distillation flask.

-

Gradually reduce the pressure and begin heating the mixture.

-

Collect the fraction that distills at the boiling point corresponding to this compound under the specific vacuum pressure.

Method 2: Column Chromatography Column chromatography is an effective method for the separation of isomers with different polarities.

Materials:

-

Silica gel (300-400 mesh)

-

Petroleum ether

-

Chromatography column

-

Collection flasks

Procedure:

-

Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (petroleum ether).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with petroleum ether, collecting fractions.[3]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired this compound isomer.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mechanism of Action: Photoinitiation

This compound is classified as a Type II photoinitiator. Its primary mechanism of action involves the absorption of UV radiation, leading to an excited state, followed by a bimolecular reaction with a co-initiator to generate free radicals. These radicals then initiate a polymerization reaction.

Photoinitiation Workflow

The following diagram illustrates the step-by-step process of photoinitiation by this compound.

Caption: Workflow of Type II photoinitiation by this compound.

The process begins with the absorption of UV light by this compound, promoting it to an excited triplet state. This excited molecule then interacts with a co-initiator, such as a tertiary amine, abstracting a hydrogen atom to form a ketyl radical and a co-initiator radical. The co-initiator radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, leading to the formation of a polymer chain. This process is fundamental to UV curing technologies.

Applications in Research and Drug Development

While this compound is not typically a direct therapeutic agent, its properties as a photoinitiator are highly relevant to the pharmaceutical and medical fields:

-

Drug Delivery: UV-curable polymers initiated by compounds like this compound can be used to encapsulate drugs, allowing for controlled release profiles.

-

Medical Device Manufacturing: The rapid, solvent-free curing process is ideal for the production of biocompatible coatings, adhesives, and components of medical devices.

-

Biomaterials: It can be used in the photopolymerization of hydrogels for tissue engineering and 3D cell culture applications.

-

Synthetic Intermediate: As a versatile chemical building block, it can be a precursor in the synthesis of more complex molecules with potential biological activity. The benzophenone scaffold is a common feature in many pharmacologically active compounds.

Conclusion

This compound is a compound of significant industrial and research interest. This guide has provided a detailed technical overview of its properties, synthesis, purification, and mechanism of action as a photoinitiator. The presented data and protocols are intended to support researchers and professionals in leveraging the unique characteristics of this compound in their applications, from fundamental organic synthesis to the development of advanced materials for medical and pharmaceutical uses. Further research into the biological activities of this compound and its derivatives may yet uncover new therapeutic potentials.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Methylbenzophenone (CAS 131-58-8), a key intermediate in organic synthesis, pharmaceuticals, and as a photoinitiator.[1][2][3] The document details the prevalent synthetic methodology, robust purification protocols, and critical characterization data.

Physicochemical Properties

This compound is a clear, colorless to very slight yellow liquid or white crystalline solid with physical and chemical properties summarized below.[1][4] It is insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform.[1][4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O | [5][6] |

| Molecular Weight | 196.24 g/mol | [5][7] |

| Melting Point | -18 °C to 50 °C | [8][9] |

| Boiling Point | 180-200 °C at 10-15 mmHg; 309-311 °C | [3] |

| Density | 1.083 g/mL at 25 °C | [2][8] |

| Refractive Index (n20/D) | 1.5958 | [2][3] |

| Flash Point | 113 °C - 119 °C | [3][8] |

| Appearance | Clear very slight yellow liquid / White semi-solid | [1] |

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of toluene with benzoyl chloride.[10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[10][11] The reaction yields a mixture of ortho, meta, and para isomers of methylbenzophenone, from which the desired ortho-isomer (this compound) must be isolated.[10]

The synthesis proceeds via the formation of a highly electrophilic acylium ion, which then attacks the toluene ring. The methyl group on toluene is an ortho-, para-directing activator, leading to the formation of 2-methyl and 4-methylbenzophenone as the major products.

The following protocol is based on a high-yield synthesis procedure.

Materials:

-

Benzoyl chloride: 1000 g (7.12 moles)

-

Toluene: 6000 g

-

Anhydrous aluminum chloride (AlCl₃): 1000 g (7.50 moles)

-

Water: 1200 mL

-

Concentrated hydrochloric acid: 1000 mL

Procedure:

-

A solution of benzoyl chloride in toluene is prepared in a suitable reaction vessel equipped with a mechanical stirrer.

-

Anhydrous aluminum chloride is added to the stirred solution over a period of 20-30 minutes. The addition is exothermic, causing the temperature to rise near the boiling point.

-

The reaction mixture is heated at reflux for an additional three hours to ensure the reaction goes to completion.

-

After cooling, the reaction is quenched by the slow, careful addition of 1200 mL of water, followed by 1000 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed twice with hot water and then concentrated on a rotary evaporator to remove the toluene solvent.

-

The resulting residual oil, a mixture of methylbenzophenone isomers, is then purified.

| Reactant | Moles | Catalyst | Reaction Time | Temperature | Yield | Purity | Reference |

| Benzoyl Chloride | 7.12 | AlCl₃ (7.50 mol) | 3 hours | Reflux | 93% (isomer mix) | Not specified | |

| Benzoyl Chloride | 0.2 | Gemini Surfactant | 8 hours | 100 °C | 56% | 99.5% (HPLC) | [12] |

Purification

Purification is critical to isolate the this compound isomer from the crude product mixture. The primary methods employed are vacuum distillation and column chromatography.[10]

The general workflow following the reaction involves quenching, extraction, washing, drying, and final purification.

Protocol 1: Vacuum Distillation This method is effective for large-scale purification and separating isomers with different boiling points.

-

The crude, concentrated oil is transferred to a distillation apparatus suitable for vacuum distillation.

-

The system is evacuated to a pressure of 10-15 mm Hg.

-

The oil is heated, and the fraction boiling between 180-200 °C is collected. This fraction primarily contains the methylbenzophenone isomers.

-

The collected product is a white, semi-solid material.

Protocol 2: Column Chromatography For achieving higher purity, especially in laboratory-scale synthesis, column chromatography is the preferred method.[10][12]

-

A silica gel column is prepared using a suitable solvent system, such as a mixture of sherwood oil and ethyl acetate (e.g., 20:1 ratio).[12]

-

The crude product is dissolved in a minimum amount of the eluent and loaded onto the column.

-

The column is eluted with the solvent mixture, and fractions are collected.

-

The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

| Analytical Data | Result | Reference |

| Infrared (IR) Spectrum | Carbonyl (C=O) band at 1665 cm⁻¹ | |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.26 (s, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.19-7.29 (m, 3H), 7.32-7.34 (m, 4H), 7.53 (dd, J = 7.8, 1.4 Hz, 1H) | [13] |

| Purity (HPLC) | 99.5% | [12] |

| Purity (GC) | >98.0% | [9] |

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7]

-

Safety Precautions : Wear suitable protective clothing, gloves, and eye/face protection (S36, P280).[1][4]

-

Handling : Use only in a well-ventilated area and avoid contact with skin and eyes (S24/25, P271).[1][4]

-

Storage : Store in a cool, dry place in a tightly closed container.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 131-58-8 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. scbt.com [scbt.com]

- 7. This compound | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 131-58-8 | FM71378 | Biosynth [biosynth.com]

- 9. This compound | 131-58-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

- 13. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Solubility of 2-Methylbenzophenone in Organic Solvents

This guide provides a comprehensive overview of the solubility of 2-Methylbenzophenone in various organic solvents, intended for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS No. 131-58-8) is an aromatic ketone that appears as a clear, colorless to pale yellow liquid.[1][2] It is a derivative of benzophenone and sees use as an intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[3][4] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development. Generally, this compound is insoluble in water but soluble in many organic solvents.[3][5]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 25°C.

| Solvent | Solvent Class | Solubility (g/L) at 25°C |

| Acetone | Polar Aprotic | 1512.05[6] |

| Acetonitrile | Polar Aprotic | 1528.19[6] |

| 2-Butanone | Polar Aprotic | 1539.81[6] |

| 1,4-Dioxane | Polar Aprotic | 1344.37[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 3073.55[6] |

| Ethyl Acetate | Polar Aprotic | 952.13[6] |

| Methyl Acetate | Polar Aprotic | 1098.53[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | 1207.93[6] |

| n-Butanol | Polar Protic | 501.5[6] |

| Ethanol | Polar Protic | 405.78[6] |

| Isobutanol | Polar Protic | 457.22[6] |

| Isopropanol | Polar Protic | 384.94[6] |

| Methanol | Polar Protic | 290.21[6] |

| n-Propanol | Polar Protic | 514.54[6] |

| Toluene | Nonpolar | 506.26[6] |

| Chloroform | Nonpolar | Slightly Soluble[1][7][8] |

| Water | - | 3.42[6] |

Note: "Slightly Soluble" indicates that while the compound dissolves, quantitative data was not specified in the cited sources.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is reliable and widely applicable for generating accurate solubility data.[9]

3.1 Materials and Equipment

-

This compound (solid form)

-

Analytical grade organic solvents

-

Analytical balance (accuracy ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps (e.g., 8 mL)

-

Calibrated pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Centrifuge (optional)

-

Pre-weighed evaporating dish or vial

3.2 Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

-

Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed at the same temperature, permitting the excess solid to settle. If the solid remains suspended, use a centrifuge to facilitate the separation of the solid and liquid phases.[9]

-

Sample Collection and Filtration: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. To remove any microscopic undissolved particles, pass the collected sample through a syringe filter into a pre-weighed vial.[9]

-

Solvent Evaporation: Place the vial containing the filtrate in a vacuum oven at a moderate temperature or use a rotary evaporator to completely remove the solvent.[9]

-

Mass Determination and Calculation: Once the solid residue is completely dry, weigh the vial again using an analytical balance. The mass of the dissolved this compound is the difference between the final and initial weights of the vial. The solubility can then be calculated, typically in g/L or mg/mL.

Visualization of Experimental Workflow

The process for determining the solubility of this compound can be visualized as a clear workflow.

Conclusion

The solubility of this compound varies significantly across different organic solvents, with high solubility observed in polar aprotic solvents like DMF and acetone, and lower solubility in polar protic solvents such as methanol. This technical guide provides essential quantitative data and a robust experimental protocol to aid researchers in their work with this compound, facilitating more efficient and effective experimental design, synthesis, and formulation processes.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 131-58-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. scent.vn [scent.vn]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound CAS#: 131-58-8 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 2-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzophenone, a compound of interest in organic synthesis and photochemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, purity assessment, and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.792 | Doublet | Aromatic H |

| 7.537 | Aromatic H | |

| 7.418 | Aromatic H | |

| 7.357 | Aromatic H | |

| 7.287 | Aromatic H | |

| 7.263 | Aromatic H | |

| 7.216 | Aromatic H | |

| 2.318 | Singlet | -CH₃ |

¹³C NMR Spectroscopic Data of this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented below.

Key IR Absorption Bands of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O (Ketone) Stretch |

| ~1600, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Medium | C-C-C Bending |

| ~930 | Medium | C-H Bending |

| ~740 | Strong | C-H Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzophenone and its derivatives, two characteristic absorption bands are typically observed. The expected UV-Vis absorption maxima for this compound, based on data for the parent compound benzophenone, are listed below. In ethanol, benzophenone has absorption maxima at approximately 252 nm and 334 nm.[1] In n-heptane, the absorption bands are observed around 248 nm and 347 nm.[1]

Expected UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Transition |

| Ethanol | ~252 | ~334 | π → π* and n → π |

| n-Heptane | ~248 | ~347 | π → π and n → π* |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition: The prepared sample solution is transferred to an NMR tube. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2. IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or n-heptane) of known concentration. This stock solution is then serially diluted to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the pure solvent). The absorbance of each of the prepared solutions is then measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the solute in the solution.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Photochemical Properties of ortho-Substituted Benzophenones

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones are a class of aromatic ketones renowned for their rich and well-studied photochemistry, which is foundational to applications ranging from photopolymerization to photosensitization in therapy. The absorption of ultraviolet light efficiently populates their reactive triplet excited state, making them potent agents for hydrogen abstraction and energy transfer reactions.

The introduction of substituents onto the phenyl rings can dramatically alter these photochemical pathways. This guide focuses specifically on the profound influence of ortho-substitution. The strategic placement of a substituent at the C2 position introduces unique intramolecular reaction channels that often dominate the photophysical behavior of the molecule. Unlike parent benzophenone, which primarily undergoes intermolecular reactions, ortho-substituted analogues frequently deactivate via highly efficient intramolecular hydrogen abstraction processes. Understanding these distinct pathways is critical for designing novel photoinitiators, UV stabilizers, and photochemically active pharmaceutical compounds.

Core Photochemical Principles: The Triplet State

The photochemistry of virtually all benzophenone derivatives begins with the same fundamental sequence of events. Upon absorption of a UV photon (typically in the 330-360 nm range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which has nπ* character. This S₁ state is extremely short-lived and undergoes a rapid and highly efficient process called intersystem crossing (ISC) to populate the lower-energy triplet state (T₁), also of nπ* character.[1][2][3] The quantum yield of this process (Φ_ISC) is near unity for benzophenone itself.[4] This triplet state is the key reactive intermediate in the subsequent photochemical reactions due to its longer lifetime and biradical nature.[1]

Figure 1: Simplified Jablonski diagram for benzophenone excitation.

Dominant Photochemical Pathways

The presence of an ortho-substituent with available hydrogen atoms provides a pathway for intramolecular reactions that are often kinetically favored over intermolecular processes like photoreduction.

Photoenolization via Intramolecular δ-Hydrogen Abstraction

For ortho-alkylbenzophenones, such as 2-methylbenzophenone, the primary photochemical event is an intramolecular hydrogen abstraction from the ortho-substituent (a δ-hydrogen) by the triplet carbonyl oxygen. This process, occurring through a six-membered transition state, is exceptionally fast and efficient. It generates a transient biradical species that rapidly rearranges into a mixture of Z- and E-photoenols (o-quinodimethanes).[5][6] These enols are typically short-lived and can revert to the ground state ketone, but they can also be trapped by dienophiles in [4+2] cycloaddition reactions.[6]

Figure 2: Mechanism of photoenolization in o-methylbenzophenone.

Norrish Type II Reaction via Intramolecular γ-Hydrogen Abstraction

When an ortho-alkyl substituent contains an abstractable hydrogen on the γ-carbon relative to the carbonyl group (e.g., in o-propylbenzophenone), the classic Norrish Type II reaction can occur.[7][8] Similar to photoenolization, the process is initiated by the excited triplet state abstracting the γ-hydrogen through a six-membered transition state. This forms a 1,4-biradical intermediate.[9][10] This biradical has two primary decay pathways:

-

Cleavage (β-scission): The Cα-Cβ bond breaks to yield an alkene and an enol tautomer of a smaller ketone (e.g., acetophenone), which quickly tautomerizes to the ketone.[11]

-

Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a cyclobutanol derivative.[8][11]

Figure 3: Competing pathways in the Norrish Type II reaction.

Quantitative Photochemical Data

The photophysical properties of benzophenones are highly sensitive to the molecular structure and the solvent environment. The following table summarizes key data for this compound, a classic example of an ortho-substituted system, with parent benzophenone provided for comparison.

| Compound | Solvent | Triplet Energy (E_T) (kcal/mol) | Triplet Lifetime (τ_T) | Reaction Quantum Yield (Φ_r) | Notes |

| Benzophenone | Benzene | 69 | ~5 µs | Φ_photoreduction ≈ 0.4-1.0 (in H-donors) | Reacts via intermolecular H-abstraction. Lifetime is highly dependent on H-donor concentration.[4] |

| Benzophenone | Acetonitrile | 69 | 10-50 µs | Very low | Non-reactive solvent. Lifetime is longer.[4] |

| This compound | Benzene | ~66 | ~7 ns | Φ_enolization ≈ 1.0 | Deactivation is dominated by rapid intramolecular H-abstraction (photoenolization). |

| This compound | Acetonitrile | ~66 | 12 ns | Φ_enolization ≈ 1.0 | The triplet lifetime is extremely short due to the efficient intramolecular quenching process. |

Note: Data is compiled from various sources and should be considered representative. Absolute values can vary with experimental conditions.

Experimental Protocols

Protocol for Transient Species Analysis by Laser Flash Photolysis (LFP)

Objective: To detect and characterize short-lived transient intermediates, such as triplet states and photoenols, and to determine their lifetimes and absorption spectra.

Methodology:

-

Sample Preparation: Prepare a solution of the ortho-substituted benzophenone in a spectroscopic-grade solvent (e.g., acetonitrile or benzene) with an absorbance of ~0.3 at the laser excitation wavelength (e.g., 355 nm).[12] The solution is placed in a 10x10 mm quartz cuvette and thoroughly deoxygenated by bubbling with nitrogen or argon for at least 20 minutes, as oxygen is an efficient quencher of triplet states.[12][13]

-

Excitation (Pump): The sample is excited with a short pulse (typically 5-10 ns) from a Nd:YAG laser (usually the third harmonic at 355 nm).[12][14] This pulse populates the excited states of the molecule.

-

Monitoring (Probe): A continuous-wave lamp (e.g., Xenon arc lamp) provides a probe light beam that passes through the sample at a right angle to the pump laser.[14]

-

Detection and Analysis: After passing through the sample, the probe light is directed into a monochromator to select a specific wavelength. The light intensity is measured by a fast detector, such as a photomultiplier tube (PMT).[14] Changes in the probe light intensity following the laser flash are recorded by a digital oscilloscope, generating a kinetic trace (absorbance vs. time) at that wavelength.[13]

-

Spectral Acquisition: By repeating the measurement at various wavelengths, a time-resolved transient absorption spectrum can be constructed, allowing for the identification of species like the T-T absorption of the triplet state or the absorption of the photoenol.[15][16]

Figure 4: Experimental workflow for Laser Flash Photolysis (LFP).

Protocol for Photochemical Quantum Yield (Φ) Determination

Objective: To measure the efficiency of a photochemical reaction, defined as the ratio of molecules undergoing a specific event to the number of photons absorbed.[17][18]

Methodology:

-

Actinometry (Photon Flux Measurement): First, the photon flux of the light source (e.g., a mercury lamp with filters or an LED) must be determined.[19][20] This is typically done using a chemical actinometer, such as potassium ferrioxalate. The actinometer solution is irradiated for a set time, and the amount of photochemical product formed is measured spectrophotometrically. This allows for the calculation of the incident photon flux (I₀ in mol·s⁻¹).[21]

-

Sample Irradiation: A solution of the reactant with a known concentration (c₀) is prepared. Its initial absorbance (A₀) at the irradiation wavelength is measured.[19] The solution is then irradiated under identical conditions to the actinometry experiment.

-

Reaction Monitoring: The progress of the reaction is monitored over time. This can be done in situ using a UV-Vis spectrometer to track the disappearance of the reactant or the appearance of a product.[19][20] Alternatively, aliquots can be taken at different time intervals and analyzed by methods like HPLC, GC, or NMR to determine the change in concentration.

-

Calculation: The quantum yield (Φ) is calculated from the initial rate of the reaction. For small conversions, the following equation can be used: Φ = (moles of product formed) / (moles of photons absorbed) The number of photons absorbed is determined from the incident photon flux (I₀), the irradiation time, and the fraction of light absorbed by the sample, which can be calculated using the Beer-Lambert law.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. edinst.com [edinst.com]

- 3. edinst.com [edinst.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. m.youtube.com [m.youtube.com]

- 10. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. Quantum yield - Wikipedia [en.wikipedia.org]

- 19. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methylbenzophenone (CAS No. 131-58-8). The information is compiled from various safety data sheets and toxicological resources to ensure a high standard of accuracy and relevance for its intended scientific audience.

Chemical Identification and Properties

This compound, also known as phenyl(o-tolyl)methanone, is an aromatic ketone.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O | [1][2] |

| Molecular Weight | 196.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [1][3][4] |

| Melting Point | 6 °C (lit.) | [1] |

| Boiling Point | 168 °C at 12 mmHg; 309-311 °C at 760 mmHg | [1][5] |

| Density | 1.083 g/mL at 25 °C (lit.) | [1][3][6] |

| Flash Point | > 112 °C (> 233.6 °F); 41 °C (lit.); 119 °C | [1][5][7] |

| Vapor Pressure | 0.000617 mmHg at 25 °C | [1][3] |

| Solubility | Insoluble in water.[3][6][7] Soluble in chloroform and methanol (slightly).[1][3] | |

| Refractive Index | n20/D 1.5958 (lit.) | [3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][8][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The logical relationship between hazard identification and the necessary precautionary measures is crucial for safe handling.

Toxicological Information

The primary health concerns are:

-

Skin Irritation: Causes skin irritation upon contact.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2]

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific results for this compound are not publicly available, the methodologies for these tests are well-established.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method is a preferred alternative to animal testing for assessing skin irritation potential.

-

Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. The tissue is exposed to the chemical for a defined period (e.g., 60 minutes). c. After exposure, the tissue is rinsed to remove the chemical and incubated for a post-exposure period (e.g., 42 hours). d. Cell viability is then measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified spectrophotometrically.

-

Interpretation: The reduction in cell viability compared to negative controls is used to classify the chemical's irritation potential. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Eye Irritation Testing (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes the in vivo procedure for assessing eye irritation.

-

Test System: Albino rabbits are typically used for this assay.

-

Procedure: a. A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. b. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. c. The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Interpretation: The severity, persistence, and reversibility of the ocular lesions are evaluated to classify the substance's eye irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2][10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[1][2][10]

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol/vapor generation, use a NIOSH-approved respirator with an appropriate cartridge.[2][10]

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][10]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing vapors and contact with the substance.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[1][2] Do not discharge into sewer systems.[1][2]

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment and handling of a chemical like this compound.

This guide is intended to provide detailed safety and handling information for this compound for use by trained professionals in a laboratory or industrial setting. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. redox.com [redox.com]

- 3. cir-safety.org [cir-safety.org]

- 4. A comprehensive model for reproductive and developmental toxicity hazard identification: II. Construction of QSAR models to predict activities of untested chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. Benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. safecosmetics.org [safecosmetics.org]

- 9. This compound | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

Industrial Applications of 2-Methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzophenone is an aromatic ketone that serves as a versatile compound in various industrial applications. Its utility stems primarily from its function as a Type II photoinitiator in ultraviolet (UV) curing processes and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

Core Industrial Applications

The industrial utility of this compound is concentrated in two main areas:

-

Photoinitiator for UV Curing: In the polymer industry, this compound is a widely used photoinitiator for UV-curable coatings, inks, and adhesives.[1][2] As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[3] This process is fundamental to applications requiring rapid curing and high-throughput production.

-

Intermediate in Chemical Synthesis: this compound is a crucial building block in the synthesis of various organic compounds. It is notably used in the production of active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[4][5] Its chemical structure allows for a variety of transformations, making it a valuable precursor in multi-step synthetic routes.

Quantitative Data

The performance of this compound in its various applications can be quantified. The following tables summarize key physical, chemical, and performance data.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 131-58-8 | [5] |

| Molecular Formula | C₁₄H₁₂O | [2] |

| Molecular Weight | 196.24 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Melting Point | -18 °C | [6] |

| Boiling Point | 125-127 °C at 0.3 mmHg | [5] |

| Density | 1.083 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| UV Absorption Maxima (λmax) | 335 nm, 345 nm | [6] |

Performance Data in Photopolymerization

Quantitative data on the photopolymerization kinetics of this compound specifically is limited in publicly available literature. The following data for a related benzophenone derivative provides a comparative context for its photoinitiation efficiency.

| Parameter | Benzophenone Derivative (DBP) | Benzophenone (BP) | Reference |

| Photoinitiator Concentration | Lower loadings | Higher loadings | [6] |

| Photopolymerization Rate | Higher | Lower | [6] |

| Unsaturation Conversion | Higher | Lower | [6] |

Experimental Protocols

UV Curing of an Acrylate Coating using this compound/Amine System

This protocol describes a general procedure for the UV curing of a typical acrylate-based coating.

Materials:

-

Acrylate Oligomer (e.g., Urethane Acrylate)

-

Reactive Diluent (e.g., Tripropyleneglycol Diacrylate - TPGDA)

-

This compound

-

Amine Co-initiator (e.g., Triethanolamine - TEA)

-

Substrate (e.g., glass or metal panel)

-

UV Curing System (e.g., medium-pressure mercury lamp)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, mix the acrylate oligomer and reactive diluent in the desired ratio.

-

Add this compound to the mixture at a concentration of 1-5% by weight. Ensure complete dissolution.

-

Add the amine co-initiator (TEA) to the formulation. The concentration of the co-initiator is typically in a 1:1 or 2:1 molar ratio with the photoinitiator.

-

Stir the mixture thoroughly until a homogeneous solution is obtained.

-

-

Coating Application:

-

Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to ensure uniform thickness.

-

-

UV Curing:

-

Place the coated substrate on the conveyor belt of the UV curing system.

-

Expose the coating to UV radiation. The UV dose and intensity will depend on the specific formulation and desired curing speed. A typical dose might range from 500 to 2000 mJ/cm².

-

The curing process is typically completed within seconds.

-

-

Post-Curing and Evaluation:

-

The cured coating can be immediately evaluated for properties such as hardness, adhesion, and solvent resistance.

-

Synthesis of Orphenadrine using this compound as a Precursor

Orphenadrine is a muscle relaxant and antihistaminic drug.[5] The synthesis involves the conversion of this compound to 2-methylbenzhydryl chloride, followed by reaction with dimethylaminoethanol.

Step 1: Synthesis of 2-Methylbenzhydrol

-

This compound is reduced to 2-methylbenzhydrol using a suitable reducing agent like sodium borohydride in an alcoholic solvent.

Step 2: Synthesis of 2-Methylbenzhydryl Chloride

-

2-Methylbenzhydrol is then chlorinated using a reagent such as thionyl chloride to yield 2-methylbenzhydryl chloride.

Step 3: Synthesis of Orphenadrine

-

2-Methylbenzhydryl chloride is reacted with N,N-dimethylethanolamine to produce Orphenadrine.[7]

Signaling Pathways and Experimental Workflows

Photoinitiation Mechanism of this compound

The following diagram illustrates the mechanism of free radical generation by this compound in the presence of an amine co-initiator upon UV exposure.

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Synthesis of a Pharmaceutical Intermediate

This diagram outlines the general workflow for the synthesis of a pharmaceutical intermediate, such as Orphenadrine, starting from this compound.

Caption: Synthetic workflow for a pharmaceutical intermediate.

References

- 1. "A Polymerizable Photosensitizer and Its Photopolymerization Kinetics" by Junzuo Wang and Lon J. Mathias [aquila.usm.edu]

- 2. researchgate.net [researchgate.net]

- 3. Nefopam hydrochloride, Ajan, Acupan-药物合成数据库 [drugfuture.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Orphenadrine [drugfuture.com]

- 6. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins [crcu.jlu.edu.cn]

- 7. CN101440041A - Process for synthesizing mephenamine citrate salt - Google Patents [patents.google.com]

2-Methylbenzophenone: A Comprehensive Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzophenone is a versatile aromatic ketone that serves as a crucial raw material and intermediate in a multitude of organic syntheses. Its utility spans from being a highly effective Type II photoinitiator for polymerization reactions to a key precursor in the synthesis of pharmaceuticals and complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of the synthesis of this compound, its core chemical transformations, and its applications, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Introduction

This compound, also known as phenyl o-tolyl ketone, is a solid organic compound with the chemical formula C₁₄H₁₂O.[1] Its structure, featuring a benzoyl group attached to a toluene moiety at the ortho position, imparts unique reactivity, particularly in photochemical reactions. It is widely used as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[2] This guide will explore its synthesis, key reactions, and applications, providing detailed experimental procedures for its utilization in a laboratory setting.

Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of toluene with benzoyl chloride. This reaction, however, typically yields a mixture of ortho, meta, and para isomers due to the directing effect of the methyl group on the toluene ring. The para isomer is generally the major product due to reduced steric hindrance.[3][4]

Friedel-Crafts Acylation of Toluene

Reaction Scheme:

Experimental Protocol (General Procedure): [5][6]

-

To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride (1.1 equivalents) in excess dry toluene, add benzoyl chloride (1 equivalent) dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, a 5-10% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain a mixture of methylbenzophenone isomers.

-

The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data:

The regioselectivity of the Friedel-Crafts benzoylation of toluene is influenced by the catalyst and reaction conditions. While the para isomer is typically favored, the ortho isomer is a significant product.

| Catalyst | Acylating Agent | Solvent | Isomer Distribution (o:m:p) | Reference |

| AlCl₃ | Benzoyl Chloride | Ethylene Dichloride | 18-22% : 2-4% : 74-78% | [7] |

| PANI/nano-ZnO | Benzoyl Chloride | Solvent-free | Not specified | [8] |

Table 1: Regioselectivity in the Friedel-Crafts Benzoylation of Toluene.

Key Reactions of this compound

This compound serves as a versatile starting material for a variety of chemical transformations, including reductions, photochemical reactions, and the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Reduction to 2-Methylbenzhydrol

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 2-methylbenzhydrol. This alcohol is a key intermediate in the synthesis of the pharmaceutical drug Orphenadrine.[9]

Reaction Scheme:

(Image of the photoenolization of this compound and subsequent Diels-Alder reaction with a dienophile)

Quantitative Data for Photoenolization-Diels-Alder (PEDA) Reactions:

| Dienophile | Yield of Cycloadduct | Reference |

| Isatins | 60-99% | [10] |

| 4-Trifluoromethylstyrene | 73% | [11] |

| Carbon Dioxide | 89% | [12] |

| 4-n-butyl-triazolinedione (TAD) | 74% (combined yield of adducts) | [13] |

Table 4: Yields of PEDA Reactions with this compound and its Derivatives.

Applications of this compound

Photoinitiator for Polymerization

This compound functions as a Type II photoinitiator. Upon absorption of UV light, it is excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates. [14][15]

Quantitative Data for Photopolymerization:

| Monomer System | Co-initiator | Solvent | Max. Conversion (%) | Co-initiator Conc. (M) | Reference |

| U1 (Acrylate with benzophenone) | Triethylamine (TEA) | DMSO | 31.27 | 13.5 x 10⁻² | [14] |

| U2 (Methacrylate with benzophenone) | Triethylamine (TEA) | DMSO | 26.10 | 13.5 x 10⁻² | [14] |

Table 5: Photopolymerization of Acrylate Monomers with Benzophenone Moieties.

Precursor for Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceuticals.

Synthesis of Orphenadrine Precursor:

Orphenadrine is a muscle relaxant and antihistamine. Its synthesis can be initiated from this compound. A key step is the conversion of this compound to 2-methylbenzhydrol, as described in section 3.1. Further elaboration leads to the final drug product.

Synthesis of Nefopam Precursor:

This compound can be halogenated to 2-chloromethylbenzophenone, which is a precursor for the synthesis of Nefopam, an analgesic. [16] Experimental Protocol for the Synthesis of 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone hydrochloride: [16]

-

Dissolve 2-chloromethylbenzophenone (0.037 mol) in 40 ml of ethanol.

-

Add sodium carbonate (4.0 g) and 2-methylaminoethanol (0.037 mol).

-

Boil the mixture for 3 hours.

-

Cool the solution and filter off the salts.

-

Evaporate the ethanol from the filtrate.

-

Crystallize the product as a hydrochloride salt from a mixture of diethyl ether and ethanol.

Quantitative Data:

| Product | Yield | Melting Point | Reference |

| 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone HCl | 95% | 135-136 °C | [16] |

Table 6: Synthesis of a Nefopam Precursor Intermediate.

Conclusion

This compound is a highly valuable and versatile raw material in organic synthesis. Its accessibility through Friedel-Crafts acylation, coupled with the unique reactivity conferred by its ortho-methyl group, makes it a cornerstone for various synthetic endeavors. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate its effective use in research and development, from academic laboratories to the pharmaceutical industry. Its role as a photoinitiator and as a precursor to complex molecules underscores its continued importance in modern organic chemistry.

References

- 1. This compound | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 131-58-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apicule.com [apicule.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]

The Benzophenone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Introduction

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, represents a foundational scaffold in organic chemistry and drug discovery. First described in the scientific literature in the 19th century, this seemingly simple molecule and its vast array of derivatives have become integral to fields ranging from photochemistry and polymer science to medicinal chemistry. The unique electronic and structural properties of the benzophenone core—characterized by two phenyl rings linked to a central carbonyl group—impart a remarkable versatility, allowing for a wide range of chemical modifications that tune its biological activity. This technical guide provides an in-depth exploration of the historical discovery, key synthetic methodologies, and the evolution of benzophenone derivatives as potent therapeutic agents, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Historical Timeline and Key Discoveries

The journey of benzophenone from a laboratory curiosity to a privileged scaffold in medicinal chemistry is marked by several key milestones:

-

1874: Carl Graebe, at the University of Königsberg, provides one of the earliest literature reports on benzophenone, describing its reduction.[1]

-

1877: Charles Friedel and James Crafts report their eponymous acylation reaction, which would become a cornerstone for the synthesis of benzophenone and its derivatives.[2]

-

1909: The Paternò–Büchi reaction is first described by Emanuele Paternò, demonstrating the photochemical [2+2] cycloaddition of a carbonyl compound (like benzophenone) with an alkene to form an oxetane.[3]

-

Mid-20th Century: The utility of benzophenone as a photoinitiator in industrial applications, such as UV curing of inks and coatings, becomes widely recognized.

-

Late 20th and Early 21st Century: A surge in research reveals the diverse biological activities of naturally occurring and synthetic benzophenone derivatives, leading to their investigation as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4] Naturally occurring benzophenones are found to be particularly abundant in the Clusiaceae plant family.[4]

Core Synthetic Methodologies

The construction of the benzophenone scaffold and its derivatives relies on a few robust and versatile synthetic strategies. The most prominent among these are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is one of the most common methods for synthesizing benzophenones. It typically involves the reaction of an aromatic compound, such as benzene or a substituted derivative, with a benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

This protocol outlines the synthesis of the parent benzophenone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Benzoyl chloride

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).[5] Cool the flask in an ice-water bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.[5] The rate of addition should be controlled to maintain a gentle evolution of HCl gas.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for approximately 4 hours.[5]

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.[5]

-

Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of benzophenone derivatives, particularly for creating unsymmetrical benzophenones or tertiary alcohols that can be subsequently oxidized. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a benzoyl chloride or another suitable carbonyl compound.

This protocol outlines the synthesis of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone.

Materials:

-

Magnesium turnings

-

3,5-dichlorobenzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

4-methoxybenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of the Grignard Reagent (3,5-dichlorobenzylmagnesium chloride)

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.

-

Initiation: Dissolve 3,5-dichlorobenzyl chloride (8.7 g, 45 mmol) in 50 mL of anhydrous THF. Add a small portion (approx. 10 mL) of this solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling and a color change), gently warm the flask.

-

Addition: Once the reaction starts, add the remaining 3,5-dichlorobenzyl chloride solution dropwise to maintain a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Acyl Chloride and Workup

-

Addition: Cool the Grignard reagent to 0°C. Slowly add a solution of 4-methoxybenzoyl chloride (e.g., 40 mmol) in anhydrous THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the desired benzophenone derivative.

Quantitative Data of Benzophenone Derivatives

The following tables summarize key quantitative data for benzophenone and some of its derivatives, including reaction yields, spectroscopic characteristics, and biological activity.

Table 1: Synthesis Yields of Selected Benzophenone Derivatives

| Compound | Synthetic Method | Yield (%) | Reference |

| Benzophenone | Friedel-Crafts Acylation | 80-89 | [6] |

| (4-Nitrophenyl)(p-tolyl)methanone | Friedel-Crafts Acylation | 50 | [7] |

| 4-Carboxy-4'-methylbenzophenone | Oxidation of 4-methylbenzophenone | 76 | [7] |

| Benzophenone Thiazole Derivatives | Multi-step synthesis | 68-92 | N/A |

| Various Benzophenones | 1-3 step reactions | 6.2-35 | [8] |

Table 2: Spectroscopic Data for Selected Benzophenone Derivatives

| Compound | 1H-NMR (δ, ppm, Solvent) | 13C-NMR (δ, ppm, Solvent) | HRMS (m/z) | Reference |

| Benzophenone | 7.2-7.8 (m, 10H, CDCl₃) | 196.7 (C=O), 137.6, 132.4, 130.0, 128.3 (aromatic C's) | N/A | [9] |

| (4-Nitrophenyl)(p-tolyl)methanone | 8.33 (d, 2H), 7.92 (d, 2H), 7.72 (d, 2H), 7.33 (d, 2H), 2.47 (s, 3H) (CDCl₃) | 194.47, 149.68, 144.57, 143.32, 133.64, 130.54, 130.32, 129.38, 123.48, 21.74 (CDCl₃) | N/A | [7] |

| (4-Methoxyphenyl)(p-tolyl)methanone | 7.74 (d, 2H), 7.60 (d, 2H), 7.20 (d, 2H), 6.88 (d, 2H), 3.81 (s, 3H), 2.36 (s, 3H) (CDCl₃) | 195.37, 163.04, 142.61, 135.52, 132.43, 130.50, 130.00, 128.87, 113.49, 55.48, 21.61 (CDCl₃) | [M+H]⁺ found 227.1065 | [10] |

Table 3: In Vitro Anticancer Activity of Selected Benzophenone Derivatives (IC₅₀ values in µM)

| Compound | HL-60 | A-549 | SMMC-7721 | SW480 | Reference |

| Compound 1 | 0.48 | 0.82 | 0.26 | 0.99 | [8],[11] |

| Compound 2 | 1.28 | 10.64 | 1.55 | 13.56 | [11] |

| Compound 3 | 3.65 | 14.25 | 11.26 | 7.61 | [11] |

| Compound 8 | 0.15 | 3.92 | 1.02 | 0.51 | [11] |

| Compound 9 | 0.16 | 4.61 | 0.80 | 0.93 | [11] |

| Cisplatin (Control) | 2.50 | 10.10 | 8.68 | 17.70 | [11] |

| Note: The specific structures for Compounds 1, 2, 3, 8, and 9 are detailed in the cited reference. |

Therapeutic Applications and Mechanisms of Action

Benzophenone derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic potential is most notably demonstrated in their anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of benzophenone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

-